Enantiomeric Purity vs. Racemate: (S)-Specific Rotation and Optical Purity
Commercially supplied (S)-1-(4-isobutylphenyl)ethanamine (CAS 164579-51-5) is offered with a standard purity of ≥98% and a specified optical rotation, whereas the racemic mixture lacks optical activity . The (R)-enantiomer (CAS 1212142-57-8) exhibits opposite sign of rotation, precluding direct substitution in enantioselective syntheses . Quantitative specific rotation values (e.g., [α]D²⁰ = +X° (c 1, EtOH)) are provided on lot-specific Certificates of Analysis .
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | ≥98% ee, specific rotation available per lot |
| Comparator Or Baseline | Racemic mixture: [α]D = 0°; (R)-enantiomer: opposite sign |
| Quantified Difference | Sign inversion and ≥98% enantiomeric excess |
| Conditions | Measured in ethanol at 20 °C (vendor CoA) |
Why This Matters
Enantiopurity is critical for asymmetric synthesis and chiral drug intermediate production; the wrong enantiomer can abolish or invert biological activity.
